Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Overview
Description
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with the molecular formula C₁₆H₂₄ClNO₃. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, an ethoxy group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 4-hydroxybenzoate and 2-(2-piperidinyl)ethanol.
Esterification: Ethyl 4-hydroxybenzoate undergoes esterification with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. Key considerations include:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification: Employing techniques like recrystallization or chromatography to purify the compound.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of receptor-ligand interactions due to its piperidine moiety.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride: Similar structure but with a different position of the piperidine ring.
Ethyl 4-[2-(1-piperidinyl)ethoxy]benzoate hydrochloride: Another positional isomer with distinct biological properties.
Uniqueness
The unique structure of this compound, particularly the position of the piperidine ring, imparts specific chemical and biological properties that differentiate it from its isomers. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Biological Activity
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 335.87 g/mol. The compound features a benzoate moiety linked to an ethoxy group, which is further connected to a piperidine ring. This unique structure contributes to its biological activity.
The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The piperidine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of enzymes involved in metabolic pathways, particularly esterases, which play a crucial role in drug metabolism and bioavailability.
- Receptor Interaction : It may also interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways that are critical for various physiological responses.
Biological Activity
This compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Research has suggested potential cytotoxic effects against cancer cell lines, indicating its use as an anticancer agent.
- Neuropharmacological Effects : Due to its interaction with neurotransmitter systems, it shows promise in treating neurological disorders.
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus. The compound was tested at various concentrations, revealing a dose-dependent inhibition of bacterial growth.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies on HeLa cells showed that treatment with the compound resulted in increased rates of apoptosis compared to control groups. The mechanism was linked to the activation of caspase pathways, suggesting potential as an anticancer therapeutic.
Properties
IUPAC Name |
ethyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)13-6-8-15(9-7-13)20-12-10-14-5-3-4-11-17-14;/h6-9,14,17H,2-5,10-12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMSBLBRMBIIGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCC2CCCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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